5-Methoxy-3-nitro-1-benzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is notable for its methoxy and nitro substituents, which impart unique physical and chemical properties. The compound's molecular formula is , and it has gained interest in various scientific research fields due to its potential applications in medicinal chemistry and organic synthesis.
5-Methoxy-3-nitro-1-benzofuran can be synthesized through various chemical processes, often involving nitro substitution on the benzofuran core. The starting materials typically include benzofuran derivatives, which are further modified to introduce the methoxy and nitro groups.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms in their ring structure. It is also classified as a nitro compound due to the presence of the nitro group, which is known for its reactivity and potential biological activity.
The synthesis of 5-Methoxy-3-nitro-1-benzofuran can be achieved through several methodologies, including:
The molecular structure of 5-Methoxy-3-nitro-1-benzofuran features a benzofuran ring with a methoxy group at the 5-position and a nitro group at the 3-position.
COC1=CC=C2C(=C1)C(=CO2)[N+](=O)[O-]
.5-Methoxy-3-nitro-1-benzofuran can undergo various chemical reactions:
The presence of the nitro group suggests potential activity related to oxidative stress modulation or as an electrophile in biological systems.
Further studies are required to elucidate specific mechanisms, particularly in relation to any pharmacological effects.
5-Methoxy-3-nitro-1-benzofuran has several scientific uses:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: